molecular formula C9H14Cl2N2 B2662816 1-Phenylazetidin-3-amine dihydrochloride CAS No. 2055841-16-0

1-Phenylazetidin-3-amine dihydrochloride

Cat. No. B2662816
M. Wt: 221.13
InChI Key: UVRDDYMQRPZLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylazetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2055841-16-0 . It has a molecular weight of 221.13 . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for 1-Phenylazetidin-3-amine dihydrochloride is 1S/C9H12N2.2ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;;/h1-5,8H,6-7,10H2;2*1H . This code represents the molecular structure of the compound.

It is a white to yellow solid . The compound’s linear formula is C9H14Cl2N2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Azetidine Derivatives : Research into the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, closely related to 1-Phenylazetidin-3-amine dihydrochloride, revealed compounds with notable antibacterial and cytotoxic properties. These compounds were synthesized through a series of chemical reactions starting from o-phenylenediamine and evaluated for their antimicrobial and cytotoxic activities, with some showing promising results (Noolvi et al., 2014).

Biochemical Research

  • Monoamine Oxidase Inhibition : Azetidine compounds, including 3-amino-2-phenylazetidine, have been studied for their activity against monoamine oxidase, an enzyme relevant in neurological disorders. The research on the reduction of azetidinones and their potential as monoamine oxidase inhibitors highlights the biochemical research applications of such structures (Wells & Tarwater, 1971).

Chemical Reaction Studies

  • Amine Carbonylation : The carbonylation of amines, including structures similar to 1-Phenylazetidin-3-amine dihydrochloride, was explored using a phosphine-free catalytic system. This process resulted in the formation of various ureas and lactams, demonstrating the compound's utility in exploring new chemical reactions and synthesis pathways (Orito et al., 2006).

Enzymatic Activity Research

  • Peptidyl Transfer in Antibiotic Synthesis : Research into the biosynthesis of the antibiotic gramicidin S involved studies on peptidyl transfer reactions. These studies, while not directly involving 1-Phenylazetidin-3-amine dihydrochloride, shed light on the enzymatic processes that could be relevant for the synthesis and modification of similar compounds, showcasing their potential application in the development of new antibiotics (Gevers, Kleinkauf, & Lipmann, 1969).

Safety And Hazards

The safety information for 1-Phenylazetidin-3-amine dihydrochloride is not available in the web search results. For accurate safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-phenylazetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;;/h1-5,8H,6-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDDYMQRPZLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylazetidin-3-amine dihydrochloride

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